2-(2-chlorophenyl)-6-methoxy-4H-chromen-4-one
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-19-10-6-7-15-12(8-10)14(18)9-16(20-15)11-4-2-3-5-13(11)17/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIHOJFCOJIQSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-6-methoxy-4H-chromen-4-one typically involves the condensation of 2-chlorobenzaldehyde with 6-methoxy-4H-chromen-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly.
Chemical Reactions Analysis
Oxidation Reactions
Chromones generally undergo oxidation at the α,β-unsaturated ketone system (C-2 and C-3 positions). For 2-(2-chlorophenyl)-6-methoxy-4H-chromen-4-one, oxidation could yield quinones via cleavage of the chromone ring.
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄ or CrO₃ | Acidic, reflux | Quinones (ring cleavage) |
| H₂O₂ | Basic conditions | Epoxides (if applicable) |
Note: The electron-withdrawing chlorine substituent may stabilize reactive intermediates, potentially altering oxidation pathways compared to unsubstituted chromones.
Reduction Reactions
Reduction typically targets the carbonyl group (C-4) or the chromone ring (C-2 and C-3).
| Reagent | Conditions | Product |
|---|---|---|
| NaBH₄ or LiAlH₄ | Protic solvents | 4H-Chromen-4-ol |
| Catalytic hydrogenation | H₂, Pd/C | Dihydrochromones |
Example: Reduction of chromones with NaBH₄ often yields dihydro derivatives, which can undergo further functionalization .
Electrophilic Substitution
The aromatic ring undergoes substitution reactions, influenced by the electron-donating methoxy group (at C-6) and the electron-withdrawing chlorine (at C-2).
| Reaction Type | Reagent | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to methoxy | Nitro-substituted chromone |
| Bromination | Br₂/H₂SO₄ | Ortho/para | Brominated derivatives |
Note: The methoxy group activates the ring for electrophilic substitution, while the chlorine may direct substitution based on its position .
Annulation and Cyclization
Chromones can participate in annulation reactions, particularly through radical or nucleophilic pathways. For example:
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Radical-induced cyclization: Propargylamines and oxygen can generate chromones via cascade C-N cleavage and intramolecular cyclization .
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Base-catalyzed cyclization: Condensation of aldehydes with resorcinols or malononitriles under basic conditions forms chromones .
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Radical cyclization | AIBME, (PhSe)₂, air | Solvent-free, 80°C | Chromones via C-O coupling |
Example: Propargylamines react under radical conditions to form chromones via 6-endo-dig annulation .
Reactivity Influences
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Substituent effects:
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The methoxy group (C-6) activates the ring for nucleophilic attack.
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The chlorine (C-2) may deactivate the adjacent positions due to its electron-withdrawing nature.
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Steric factors:
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Bulkier substituents (e.g., 2-chlorophenyl) may hinder substitution reactions at nearby positions.
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Biological and Functional Implications
Chromones with halogen substituents often exhibit enhanced biological activity, including:
Scientific Research Applications
Anticancer Activity
Research indicates that 2-(2-chlorophenyl)-6-methoxy-4H-chromen-4-one exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines and inhibit cell proliferation.
Case Study: MCF-7 Breast Cancer Cells
- Objective: Evaluate the effects on MCF-7 breast cancer cells.
- Methodology: MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.
- Findings: The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored.
Case Study: RAW 264.7 Macrophages
- Objective: Assess the anti-inflammatory potential using LPS-stimulated macrophages.
- Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.
- Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties.
Research Findings:
Studies indicate that derivatives of chromone compounds exhibit varying degrees of antimicrobial activity against different bacterial strains. While specific data for this compound is limited, related compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-6-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
2.1. Positional Isomerism: Ortho vs. Para Chlorophenyl Substitution
- 2-(4-Chlorophenyl)-6-methoxychroman-4-one ():
This analog features a para-chlorophenyl group. Crystallographic data reveal a triclinic crystal system (space group P1) with a dihedral angle of 65.3° between the benzopyran and benzene rings. The pyran ring adopts an envelope conformation (puckering parameters: Q = 0.4973 Å, θ = 122.19°) .- Comparison : The ortho-chlorophenyl group in the target compound likely induces greater steric hindrance, altering molecular conformation and intermolecular interactions (e.g., hydrogen bonding or π-π stacking). This could affect solubility and binding affinity to biological targets.
2.2. Functional Group Modifications
8-(3-Hydroxypropyl)-6-methoxy-4H-chromen-4-one Derivatives ():
Compounds 118 and 119 from Aspergillus versicolor feature hydroxypropyl and acetyl groups at position 6. These modifications confer anti-tobacco mosaic virus (TMV) activity (inhibition rates: ~30–35%), comparable to the control drug ningnanmycin .- Comparison : The absence of a hydroxypropyl/acetyl group in the target compound may reduce anti-TMV efficacy but could enhance selectivity for other targets (e.g., microbial enzymes).
- 3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one (): Incorporation of a thiazole ring at position 3 introduces heterocyclic diversity, which is often associated with improved metabolic stability and binding to kinase targets .
6-Chloro-7-[(2-methoxyphenyl)methoxy]-4-propylchromen-2-one ():
This analog includes a propyl group at position 4 and a methoxyphenyl methoxy group at position 5. The propyl chain may enhance lipophilicity, improving membrane permeability .- Comparison : The target compound’s methoxy group at position 6 instead of 7 could reduce steric bulk, favoring interactions with planar binding pockets.
Biological Activity
2-(2-chlorophenyl)-6-methoxy-4H-chromen-4-one, a derivative of chromone, has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the compound's biological properties, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a chromone backbone with a 2-chlorophenyl group and a methoxy substituent at the 6-position. This structure is pivotal for its biological activities, influencing interactions with biological targets.
Anticancer Activity
Numerous studies have investigated the cytotoxic effects of this compound against various cancer cell lines.
Table 1: Cytotoxicity Data
The compound exhibits significant cytotoxicity against breast cancer (MCF-7) and leukemia (HL-60, MOLT-4) cell lines, with IC50 values indicating potent activity. The structure-activity relationship suggests that modifications to the chromone framework can enhance anticancer efficacy.
The exact mechanisms through which this compound exerts its anticancer effects are still being elucidated. However, it is believed to induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of cell cycle regulators.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.95–3.9 µg/mL | |
| Mycobacterium tuberculosis | Moderate activity |
The compound shows promising results against MRSA and other bacterial strains, indicating its potential as an antimicrobial agent.
Case Studies
A notable study highlighted the compound's effectiveness in inhibiting superoxide anion generation by human neutrophils, which is crucial for inflammatory responses. The IC50 values for this activity were reported below 12.51 μM, indicating strong anti-inflammatory properties alongside its cytotoxic effects against cancer cells .
Q & A
Basic: What are the common synthetic routes for 2-(2-chlorophenyl)-6-methoxy-4H-chromen-4-one?
The compound is typically synthesized via condensation reactions. For example, anthranilic acid reacts with 2-chlorobenzoyl chloride in pyridine to form an intermediate oxazinone, followed by cyclization under specific conditions. Alternatively, a Claisen-Schmidt condensation between 1-(2-hydroxy-5-methoxyphenyl)ethanone and a substituted benzaldehyde in ethanol with KOH yields the chromenone core. Recrystallization from ethanol or DMF ensures purity .
Basic: Which spectroscopic techniques confirm the structure of this chromenone derivative?
1H/13C NMR resolves aromatic proton environments and substituent effects, such as methoxy and chlorophenyl groups (e.g., δ ~3.8 ppm for OCH3 and aromatic protons at δ 6.9–7.3 ppm). IR spectroscopy confirms carbonyl stretching (~1650–1700 cm⁻¹) and hydrogen-bonded OH groups (~3200 cm⁻¹). Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths, angles, and crystal packing .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
SCXRD analysis using SHELXL refines parameters like bond distances (e.g., C=O at ~1.21 Å) and dihedral angles (e.g., 65.3° between benzene and chromenone rings). Puckering parameters (Q, θ, φ) quantify ring distortions, while hydrogen bonding (C–H···O) and π-interactions stabilize the crystal lattice. Disordered regions are modeled with occupancy refinement .
Advanced: What strategies address discrepancies in hydrogen bonding across crystal structures?
Compare intermolecular interactions in polymorphs or analogs. For instance, weak C–H···O bonds (2.5–3.0 Å) in one structure may differ from stronger O–H···O bonds in another. Use SHELXL constraints and ab initio calculations to validate hydrogen-bond geometries. Discrepancies may arise from solvent effects or crystallization conditions .
Advanced: How can computational methods predict bioactivity of derivatives?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) linked to reactivity. Molecular docking screens against targets (e.g., Mycobacterium tuberculosis MtrA) using AutoDock or Schrödinger. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing Cl) with cytotoxicity or binding affinity .
Basic: How do substituents influence the compound’s physicochemical properties?
Electron-withdrawing groups (e.g., Cl) increase electrophilicity at the carbonyl, enhancing reactivity in nucleophilic additions. Methoxy groups improve solubility via hydrogen bonding. Substituent position affects π-π stacking in crystals and bioactivity; para-substituted aryl groups often enhance stability compared to ortho analogs .
Advanced: What challenges arise in refining halogenated chromenone crystal structures?
Halogen atoms (e.g., Cl) introduce high electron density, complicating X-ray data interpretation. SHELXL ’s absorption correction and anisotropic displacement parameters mitigate errors. Disorder in flexible substituents (e.g., methyl groups) is resolved using PART instructions and occupancy refinement .
Basic: How is purity assessed post-synthesis?
Melting point analysis (e.g., 378 K for the title compound) and HPLC (≥95% purity) are standard. Thin-layer chromatography (TLC) monitors reaction progress, while elemental analysis validates stoichiometry. SCXRD confirms absence of solvates or polymorphic impurities .
Advanced: How do reaction conditions influence regioselectivity in chromenone synthesis?
Lewis acids (e.g., ZnCl2) catalyze Friedel-Crafts reactions, directing substituents to specific positions. Lower temperatures (5–10°C) favor kinetic control, while microwave irradiation accelerates cyclization. Solvent polarity (e.g., DMF vs. ethanol) affects reaction pathways and yields .
Advanced: What intermolecular interactions stabilize the crystal packing?
Weak C–H···O hydrogen bonds (2.6–3.0 Å) and C–H···π interactions (centroid distances ~3.5 Å) create layered frameworks. In the title compound, these interactions form infinite chains along the a-axis, contributing to thermal stability. van der Waals forces between chlorophenyl groups further stabilize the lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
